Sodium 9,10-dimethoxyanthracene-2-sulfonate

Fluorimetric detection Tertiary amine analysis HPLC post-column derivatization

Sodium 9,10-dimethoxyanthracene-2-sulfonate (DMOAS sodium salt) is a water-soluble, high-quantum-yield fluorimetric ion-pair reagent for HPLC post-column detection of non-fluorescent amines, alkaloids, and quaternary ammonium compounds. With a detection limit of 1 ng/mL and 1000-fold greater sensitivity than UV detection, it outperforms conventional acid-dye extraction and UV methods. The >98.0% (HPLC) purity grade minimizes background interference, ensuring optimal signal-to-noise ratios for trace-level pharmaceutical, environmental, and biological analyses.

Molecular Formula C16H14NaO5S
Molecular Weight 341.3 g/mol
CAS No. 67580-39-6
Cat. No. B1364925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 9,10-dimethoxyanthracene-2-sulfonate
CAS67580-39-6
Molecular FormulaC16H14NaO5S
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)O.[Na]
InChIInChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19);
InChIKeyGFXMPYKQSATRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 9,10-Dimethoxyanthracene-2-sulfonate (CAS 67580-39-6): Fluorimetric Ion-Pair Reagent for HPLC and Trace Amine Analysis


Sodium 9,10-dimethoxyanthracene-2-sulfonate (DMOAS sodium salt, CAS 67580-39-6) is a water-soluble anthracene derivative bearing two methoxy groups at the 9,10-positions and a sulfonate group at the 2-position [1]. It is widely employed as a fluorimetric ion-pair reagent for the detection of amine-containing analytes in high-performance liquid chromatography (HPLC) and spectrofluorimetric assays . The compound exhibits strong native fluorescence (excitation ∼383 nm, emission ∼446 nm) that enables sensitive quantification of non-fluorescent amines through hydrophobic ion-pair formation [1].

Why Sodium 9,10-Dimethoxyanthracene-2-sulfonate Cannot Be Replaced by Common Anthracene Derivatives or Alternative Detection Reagents


Generic substitution of sodium 9,10-dimethoxyanthracene-2-sulfonate with other anthracene derivatives or fluorescent probes is not straightforward. The 9,10-dimethoxy substitution pattern significantly alters the photophysical properties—enhancing fluorescence quantum yield and shifting excitation/emission wavelengths relative to unsubstituted anthracene [1]. The sulfonate group confers water solubility and enables selective ion-pairing with protonated amines, a mechanism that is absent in neutral anthracene fluorophores . Furthermore, alternative detection methods such as UV spectrophotometry or acid-dye extraction exhibit substantially lower sensitivity, while other fluorescent ion-pair reagents (e.g., eosin Y) may offer different linear ranges and detection limits that do not align with specific assay requirements [2]. The quantitative evidence below demonstrates where this compound provides measurable, decision-relevant differentiation.

Quantitative Differentiation of Sodium 9,10-Dimethoxyanthracene-2-sulfonate: Head-to-Head Sensitivity and Detection Limit Comparisons


Fluorimetric Ion-Pair Detection Offers 1000‑Fold Higher Sensitivity Than UV Spectrophotometry for Tertiary Amines

In a head-to-head comparison using six tertiary amine drugs, the fluorimetric ion-pair method employing sodium 9,10-dimethoxyanthracene-2-sulfonate (MAS) demonstrated 1000-fold higher sensitivity than conventional UV absorption spectrophotometry [1].

Fluorimetric detection Tertiary amine analysis HPLC post-column derivatization

Fluorimetric Ion-Pair Method Provides 100‑Fold Sensitivity Enhancement Over Acid-Dye Extraction

The same study directly compared the sodium 9,10-dimethoxyanthracene-2-sulfonate (MAS) fluorimetric method with the acid-dye extraction method, revealing a 100-fold sensitivity improvement [1].

Fluorimetric detection Ion-pair extraction Tertiary amine analysis

Detection Limit of 1 ng/mL for Tertiary Amines in Optimized Fluorimetric Ion-Pair Assay

Under optimized extraction conditions (1,2-dichloroethane, phosphate buffer pH 2–4), the sodium 9,10-dimethoxyanthracene-2-sulfonate (MAS) fluorimetric ion-pair method achieved a detection limit of 1 ng/mL for six tertiary amine drugs, with a linear calibration range of 5–100 ng/mL and a coefficient of variation below 5% [1].

Detection limit Fluorimetric assay Method validation

Photodissociation Quantum Yield of 0.11 in Acetonitrile Exceeds That of Typical o‑Nitrobenzyl Esters

The p-nitrobenzyl ester derivative of 9,10-dimethoxyanthracene-2-sulfonate undergoes photodissociation with a quantum yield of 0.11 in acetonitrile, which is substantially higher than the 0.1–1% range (0.001–0.01) reported for typical o-nitrobenzyl esters [1][2].

Photochemistry Quantum yield Photolabile protecting groups

Purity Specification of >98.0% (HPLC) Exceeds Minimum Grade Offered by Alternative Suppliers (≥96.0%)

Commercial sources offer sodium 9,10-dimethoxyanthracene-2-sulfonate at two distinct purity grades: >98.0% (HPLC) and ≥96.0% (HPLC) . The higher-purity grade (>98.0%) is recommended for applications requiring minimal background fluorescence interference.

Reagent purity HPLC grade Ion-pair chromatography

Preferred Application Scenarios for Sodium 9,10-Dimethoxyanthracene-2-sulfonate Based on Validated Performance Differentiation


Post-Column HPLC Derivatization for Trace Amine Detection

Sodium 9,10-dimethoxyanthracene-2-sulfonate is the reagent of choice for post-column ion-pairing and fluorescence detection in HPLC systems analyzing non-fluorescent amines, alkaloids, and quaternary ammonium compounds . Its 1 ng/mL detection limit and 1000-fold sensitivity advantage over UV detection [1] make it indispensable for quantifying trace-level amine impurities in pharmaceutical formulations, environmental water samples, and biological fluids.

Photoresist and Photoacid Generator Formulations

The p-nitrobenzyl ester derivative of sodium 9,10-dimethoxyanthracene-2-sulfonate serves as an efficient photoacid generator in chemically amplified photoresists. Its photodissociation quantum yield of 0.11—11- to 110-fold higher than that of conventional o-nitrobenzyl esters [2]—enables faster photoacid generation, reduced exposure doses, and improved lithographic pattern fidelity in microfabrication processes.

Fluorimetric Ion-Pair Extraction for High-Sensitivity Amine Quantitation

For laboratories performing off-line fluorimetric analysis of tertiary amines, sodium 9,10-dimethoxyanthracene-2-sulfonate provides a validated method with a linear range of 5–100 ng/mL, a detection limit of 1 ng/mL, and a coefficient of variation below 5% [1]. This performance surpasses both UV spectrophotometry (1000× lower sensitivity) and acid-dye extraction (100× lower sensitivity) [1], justifying its selection over alternative reagents.

High-Purity Ion-Pair Reagent for Sensitive Fluorescence Detection Workflows

When minimal background fluorescence is critical—such as in single-molecule spectroscopy or ultrasensitive HPLC assays—procuring the >98.0% (HPLC) purity grade of sodium 9,10-dimethoxyanthracene-2-sulfonate is recommended over the ≥96.0% grade. The higher purity reduces baseline noise and potential interfering peaks, directly enhancing signal-to-noise ratios and lowering detection limits.

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